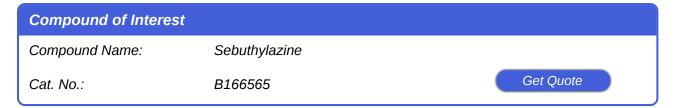


Physical and chemical properties of Sebuthylazine

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An In-depth Technical Guide on the Physical and Chemical Properties of Sebuthylazine

Introduction

Sebuthylazine is a selective, systemic herbicide belonging to the chlorotriazine class of chemicals.[1][2] Historically, it has been utilized for the control of weeds in various crops, including corn, potatoes, and tobacco.[1] Its primary mechanism of action involves the inhibition of photosynthesis by targeting the photosystem II complex in susceptible plants.[1][2] Although its agricultural application has diminished in many areas, **Sebuthylazine** remains a significant compound for scientific research, particularly as an analytical standard in environmental chemistry for monitoring triazine herbicides and their transformation products.[1] This guide provides a comprehensive overview of the physical and chemical properties of **Sebuthylazine**, intended for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of **Sebuthylazine** are summarized in the table below. These properties are crucial for understanding its environmental fate, transport, and analytical determination.



Property	Value
IUPAC Name	2-N-butan-2-yl-6-chloro-4-N-ethyl-1,3,5-triazine- 2,4-diamine[3][4]
CAS Number	7286-69-3[1][3]
Molecular Formula	C ₉ H ₁₆ ClN ₅ [1][2][3][4][5][6][7][8]
Molecular Weight	229.71 g/mol [1][3][6][7][8]
Appearance	Solid powder[7]
Boiling Point	368.7°C (rough estimate)[8]
Density	1.2062 (rough estimate)[8]
Refractive Index	1.6110 (estimate)[8]
рКа	2.50 ± 0.10 (Predicted)[8]
InChl Key	BZRUVKZGXNSXMB-UHFFFAOYSA-N[1][2][4] [5][7]
Canonical SMILES	CCC(C)NC1=NC(=NC(=N1)NCC)CI[2][3][5]

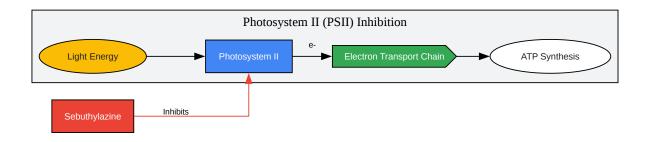
Chemical Reactivity and Stability

Sebuthylazine is a chlorotriazine herbicide that is stable under recommended storage conditions.[2][9] It exhibits optical isomerism due to a chiral center at the 2-position of its secbutyl group, existing as a pair of enantiomers: (R)-**sebuthylazine** and (S)-**sebuthylazine**.[2] [10] Commercial formulations are typically a racemic mixture.[2][10]

Mode of Action

As a triazine herbicide, **Sebuthylazine**'s primary mode of action is the inhibition of photosynthesis at photosystem II.[1][2] It is absorbed by the roots of plants and translocated to the leaves, where it disrupts the electron transport chain, leading to the death of susceptible plants.[2]





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Caption: Sebuthylazine's mode of action via inhibition of Photosystem II.

Degradation and Metabolism

The degradation of **Sebuthylazine** in the environment is primarily driven by microbial activity. [1] Biotransformation, which is the structural modification of the compound by living organisms like bacteria and fungi, plays a key role.[1] A significant degradation pathway involves N-dealkylation, where alkyl groups attached to the nitrogen atoms of the triazine ring are removed.[1] One of the major metabolites formed through this process in both plants and microorganisms is **Sebuthylazine**-desethyl (also known as norsebutylazine).[1]



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Caption: Degradation pathway of **Sebuthylazine** to **Sebuthylazine**-desethyl.

Experimental Protocols

The detection and quantification of **Sebuthylazine** in various environmental matrices rely on advanced analytical methodologies.

Sample Preparation: Solid-Phase Extraction (SPE)



For aqueous samples, Solid-Phase Extraction (SPE) is a common and effective sample preparation technique to concentrate the analyte and remove interfering matrix components. [11]

- Cartridge Conditioning: An SPE cartridge (e.g., Oasis HLB) is conditioned first with methanol and then with deionized water.[11]
- Sample Loading: The water sample is loaded onto the conditioned SPE cartridge.[11]
- Washing: The cartridge is washed with a weak organic solvent to remove any co-extracted interferences.[11]
- Elution: **Sebuthylazine** is eluted from the cartridge using a suitable organic solvent such as methanol or acetonitrile.[11]
- Concentration: The resulting eluate is evaporated to dryness, often under a gentle stream of nitrogen, and then reconstituted in a small volume of the initial mobile phase for chromatographic analysis.[11]

Chromatographic Separation

Chromatography is essential for separating **Sebuthylazine** from other compounds in the sample extract before detection.

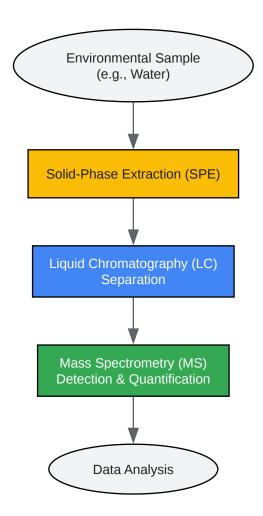
- High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid
 Chromatography (UPLC): These are the most widely used techniques for the analysis of
 Sebuthylazine.[1] UPLC, which uses columns with sub-2 μm particles, offers higher
 resolution, sensitivity, and speed compared to traditional HPLC.[1] A typical setup involves a
 C18 reversed-phase column with a gradient mobile phase of water and acetonitrile, often
 with a formic acid modifier.[11]
- Gas Chromatography (GC): GC serves as a valuable alternative and confirmatory technique for the analysis of Sebuthylazine.[1]

Mass Spectrometric Detection

Mass spectrometry (MS) is an indispensable tool for the sensitive and selective detection and quantification of **Sebuthylazine**, especially at trace levels.[1]



- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive, selective, and robust technique for **Sebuthylazine** analysis.[1] In positive ionization mode, the protonated molecule [M+H]⁺ is typically selected as the precursor ion.[1] Selected Reaction Monitoring (SRM) is used to monitor specific precursor-to-product ion transitions for both confirmation and quantification.[11]
- High-Resolution Mass Spectrometry (HRAM-S): Techniques like Quadrupole-Orbitrap (Q-Orbitrap) mass spectrometry provide high sensitivity and selectivity, allowing for confident elemental composition determination and structural elucidation of Sebuthylazine and its fragments.[1]



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Caption: General workflow for the analysis of **Sebuthylazine**.

Conclusion



Sebuthylazine, a chlorotriazine herbicide, possesses a well-defined set of physical and chemical properties that dictate its behavior in the environment and the analytical methods required for its detection. Understanding its mode of action as a photosynthesis inhibitor, its degradation to metabolites like **Sebuthylazine**-desethyl, and the sophisticated analytical workflows involving SPE and LC-MS/MS are critical for ongoing environmental monitoring and research. This guide provides foundational technical information for professionals working with this compound.

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